

# 5-Propylnonane: A Comprehensive Health and Safety Technical Guide

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## Compound of Interest

Compound Name: 5-Propylnonane

Cat. No.: B3059404

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Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS). **5-Propylnonane** is a chemical for which specific health and safety data is limited. The information presented herein is largely based on data from structurally similar compounds, such as other C12 alkanes, and established principles of chemical safety. Always consult a comprehensive and current SDS before handling this substance.

## Executive Summary

This technical guide provides a detailed overview of the known and anticipated health and safety characteristics of **5-Propylnonane**. Due to the scarcity of direct experimental data for this specific branched alkane, this guide leverages data from analogous C12 alkanes, including dodecane and tridecane, to provide a robust assessment of potential hazards. The primary anticipated hazards associated with **5-Propylnonane** are flammability and aspiration toxicity. It is expected to have low acute oral, dermal, and inhalation toxicity, and is unlikely to be a significant skin or eye irritant. This guide outlines detailed experimental protocols based on OECD guidelines for the toxicological evaluation of chemicals and provides a logical workflow for a comprehensive safety assessment.

## Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of **5-Propylnonane** and its structural analogs. Understanding these properties is crucial for assessing its behavior and potential hazards.

Property	5-Propylnonane	Dodecane (n-C12)	Tridecane (n-C13)	Alkanes, C12-14-iso-
CAS Number	998-35-6[1][2][3][4][5]	112-40-3	629-50-5	68551-19-9
Molecular Formula	C12H26[1][2]	C12H26	C13H28	C13H28
Molecular Weight	170.33 g/mol [1]	170.34 g/mol	184.37 g/mol	~184.37 g/mol
Appearance	White to Light Brown (presumed)[4]	Colorless liquid	Oily straw yellow clear liquid	Colorless liquid
Boiling Point	Not available	216 °C[6]	234 °C	189 - 206 °C
Melting Point	-50.8°C (estimate)[3]	-9.6 °C	-5.5 °C	< -114 °C
Flash Point	Not available	83 °C (closed cup)[6]	190-196°F (88-91°C)	67 °C
Density	0.7511 g/cm³[3]	0.75 g/cm³ at 20 °C[6]	0.76 g/cm³	0.76 g/cm³ at 15 °C
Vapor Pressure	Not available	0.135 mmHg at 25 °C	Not available	0.04 kPa at 20 °C
Autoignition Temperature	Not available	200 °C[6]	Not available	> 200 °C
Kinematic Viscosity	Not available	Not available	Not available	1.77 mm²/s at 20°C
LogP (Octanol/Water Partition Coefficient)	6.4[1][3]	6.1	Not available	Not available

## Toxicological Data (Based on Analogues)

The following table summarizes available toxicological data for structurally similar C12 alkanes. This data is used to infer the potential toxicity of **5-Propylnonane**.

Endpoint	Dodecane (n-C12)	Tridecane (n-C13)	Alkanes, C12-14-iso-
Acute Oral Toxicity (LD50)	>5,000 mg/kg (rat)[6]	Not available	> 5,000 mg/kg bw (rat)
Acute Dermal Toxicity (LD50)	>5,000 mg/kg (rabbit) [6]	Not available	> 2,000 mg/kg bw (rat)
Acute Inhalation Toxicity (LC50)	>5.6 mg/L (rat, 4h)[6]	>41 ppm (rat, 8h)[7]	> 5,000 mg/m <sup>3</sup> air (rat)
Skin Irritation	No irritant effect[6]	May cause irritation and dermatitis[7]	Not classified as a skin irritant. Repeated exposure may cause skin dryness or cracking.
Eye Irritation	No irritating effect[6]	Not available	Not classified as an eye irritant.
Aspiration Hazard	May be fatal if swallowed and enters airways (Category 1) [6]	Possible aspiration hazard[7]	May be fatal if swallowed and enters airways (Category 1).

## Hazard Classification (Anticipated)

Based on the data from analogous compounds and GHS classification criteria, the anticipated hazard classification for **5-Propylnonane** is as follows:

Hazard Class	GHS Category	Hazard Statement	Basis for Classification
Flammable Liquids	Category 4 (Combustible)	H227: Combustible liquid[6]	The flash point of analogous C12 alkanes is generally above 60°C and below 93°C.[8][9][10][11][12]
Aspiration Hazard	Category 1	H304: May be fatal if swallowed and enters airways.[6]	Hydrocarbons with a kinematic viscosity $\leq$ 20.5 mm <sup>2</sup> /s at 40°C are classified in this category.[13][14][15][16] Data for isoalkanes suggests a low viscosity.
Skin Corrosion/Irritation	Not Classified	Not applicable	Data on analogous C12 alkanes indicates no significant skin irritation.[6][13][17][18]
Serious Eye Damage/Eye Irritation	Not Classified	Not applicable	Data on analogous C12 alkanes indicates no significant eye irritation.[6][19][20][21][22][23]
Acute Toxicity (Oral, Dermal, Inhalation)	Not Classified	Not applicable	LD50 and LC50 values for analogous compounds are above the thresholds for classification.[6][24]

## Experimental Protocols

The following are detailed methodologies for key toxicological studies based on OECD guidelines. These protocols are essential for generating robust and internationally accepted data.

## Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

Objective: To determine the acute oral toxicity of a substance.[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

Principle: A stepwise procedure is used where groups of animals of a single sex (typically female rats) are dosed with fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg). The procedure aims to identify a dose that causes signs of toxicity without mortality.[\[26\]](#)[\[27\]](#)

Methodology:

- **Sighting Study:** A single animal is dosed at a starting dose (e.g., 300 mg/kg). Based on the outcome (no effect, toxicity, or mortality), the dose for the next animal is adjusted up or down. This continues until the appropriate starting dose for the main study is identified.[\[29\]](#)
- **Main Study:** A group of five animals is dosed at the selected starting dose.
- **Dosing:** The test substance is administered as a single dose by gavage. Animals are fasted before dosing.[\[26\]](#)[\[29\]](#)
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[\[29\]](#)
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the study.
- **Data Analysis:** The results are used to classify the substance according to the GHS.

## Acute Dermal Irritation/Corrosion (OECD Guideline 404)

Objective: To determine the potential of a substance to cause skin irritation or corrosion.

Principle: The test substance is applied to the skin of an animal (typically an albino rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling).

#### Methodology:

- **Animal Selection:** Healthy, young adult albino rabbits are used.
- **Dose Application:** 0.5 mL of the liquid substance is applied to a small area of clipped skin (approximately 6 cm<sup>2</sup>) and covered with a gauze patch.
- **Exposure:** The exposure duration is typically 4 hours.
- **Observation:** The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days if effects persist.
- **Scoring:** The severity of skin reactions is scored according to a standardized grading system.
- **Classification:** The substance is classified based on the severity and reversibility of the skin reactions.<sup>[17]</sup>

## Acute Eye Irritation/Corrosion (OECD Guideline 405)

**Objective:** To determine the potential of a substance to cause eye irritation or corrosion.

**Principle:** The test substance is instilled into the conjunctival sac of one eye of an animal (typically an albino rabbit). The eye is then observed for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling).

#### Methodology:

- **Animal Selection:** Healthy, young adult albino rabbits are used.
- **Instillation:** A single dose of 0.1 mL of the liquid substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
- **Observation:** The eyes are examined at 1, 24, 48, and 72 hours after instillation. Observations may continue for up to 21 days.
- **Scoring:** Ocular lesions are scored using a standardized system.

- Classification: The substance is classified based on the severity and reversibility of the eye lesions.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

## Subchronic Oral Toxicity Study: 90-Day Study (OECD Guideline 408)

Objective: To determine the effects of repeated oral exposure to a substance over a 90-day period.[\[30\]](#)[\[31\]](#)[\[32\]](#)

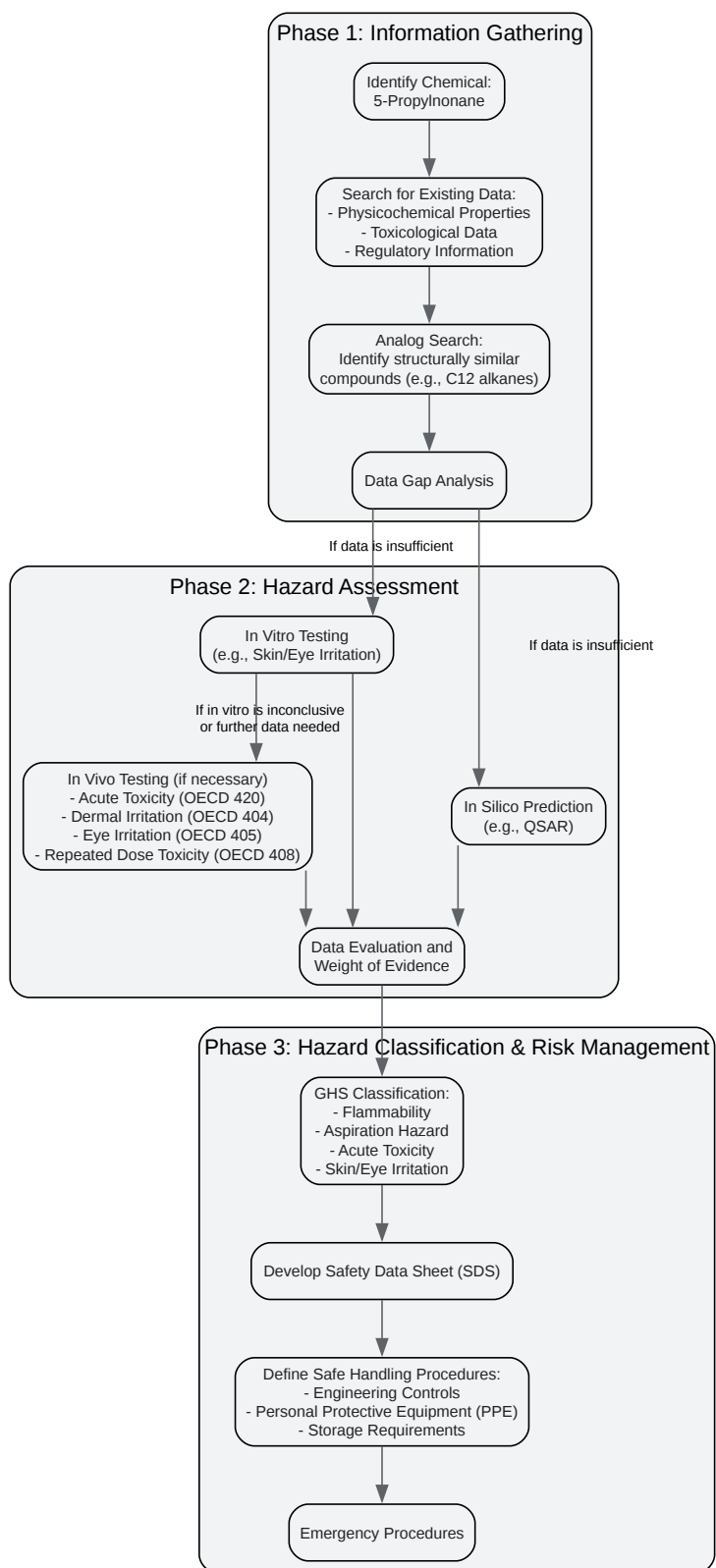
Principle: The test substance is administered daily to groups of rodents (typically rats) at three or more dose levels for 90 days. A control group receives the vehicle only.[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)

Methodology:

- Animal Groups: At least three dose groups and a control group, each with a minimum of 10 males and 10 females. A satellite group for recovery studies may also be included.[\[33\]](#)
- Dosing: The substance is administered daily by gavage or in the diet/drinking water.[\[31\]](#)
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.
- Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at the end of the study.
- Pathology: All animals undergo a full necropsy. Organs are weighed, and tissues are examined microscopically.
- Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

## Safety Assessment Workflow

The following diagram illustrates a logical workflow for the health and safety assessment of a chemical like **5-Propylnonane**, starting from initial information gathering to final hazard classification and risk management.



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Caption: A streamlined workflow for chemical safety assessment.

## Handling and Storage

### Engineering Controls:

- Use in a well-ventilated area. Local exhaust ventilation is recommended to control airborne levels.

### Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
- Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
- Body Protection: Wear standard laboratory coat.

### Handling:

- Avoid contact with skin, eyes, and clothing.
- Avoid breathing vapors or mists.
- Keep away from heat, sparks, and open flames.
- Use non-sparking tools.
- Ground and bond containers when transferring material.

### Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.
- Store away from incompatible materials such as strong oxidizing agents.

## Emergency Procedures

### In case of skin contact:

- Wash off immediately with plenty of soap and water. Remove contaminated clothing.

In case of eye contact:

- Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.

In case of ingestion:

- Do NOT induce vomiting due to the aspiration hazard. Call a physician or poison control center immediately.[6]

In case of inhalation:

- Move to fresh air. If breathing is difficult, give oxygen.

Fire-fighting measures:

- Use dry chemical, carbon dioxide (CO<sub>2</sub>), or alcohol-resistant foam. Water spray may be used to cool containers.

## Conclusion

While specific toxicological and safety data for **5-Propylnonane** are not readily available, a comprehensive assessment based on its chemical structure and data from analogous C12 alkanes provides a strong foundation for its safe handling. The primary hazards are its combustible nature and the potential for aspiration if swallowed. It is anticipated to have low acute toxicity and is not expected to be a significant skin or eye irritant. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and engineering controls, is essential for minimizing risk. For definitive and detailed safety information, the generation of experimental data following the OECD guidelines outlined in this document is highly recommended.

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